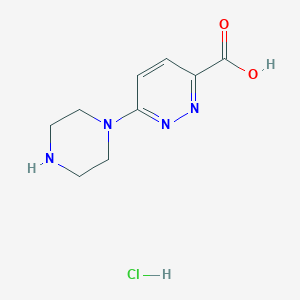

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride

説明

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H12N4O2·HCl It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride typically involves the reaction of piperazine with pyridazine-3-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is typically isolated by crystallization or precipitation, followed by filtration and drying .

化学反応の分析

Amide Formation and Coupling Reactions

The carboxylic acid group undergoes standard activation and coupling reactions. Key methods include:

For example, reaction with methylamine in the presence of T3P yields N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide , a precursor to tyrosine kinase inhibitors .

Piperazine Ring Functionalization

The piperazine moiety participates in nucleophilic substitution and alkylation:

These reactions modify physicochemical properties (e.g., solubility, bioavailability) for pharmacological applications .

Pyridazine Ring Reactivity

The electron-deficient pyridazine ring undergoes electrophilic substitution under controlled conditions:

Notably, harsh oxidation conditions degrade the carboxylic acid group, necessitating mild alternatives for functional group retention .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent equilibria:

The free base form is critical for transcellular absorption in pharmacological contexts .

Coordination Chemistry

The compound forms metal complexes via the pyridazine nitrogen and carboxylate oxygen:

| Metal Ion | Ligand Sites | Application | References |

|---|---|---|---|

| Cu(II) | N (pyridazine), O (carboxylate) | Catalytic oxidation studies | |

| Fe(III) | O (carboxylate) | Magnetic material synthesis |

These complexes exhibit unique catalytic and magnetic properties .

Thermal Decomposition

Controlled pyrolysis studies reveal:

| Temperature | Major Products | Mechanism | References |

|---|---|---|---|

| 200–250°C | CO₂, piperazine, and pyridazine fragments | Decarboxylation and ring cleavage | |

| >300°C | Polycyclic aromatic hydrocarbons (PAHs) | Radical recombination |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

| Condition | Reaction | Product | References |

|---|---|---|---|

| Aqueous solution | C-N bond cleavage in piperazine | Pyridazine-3-carboxylic acid | |

| Organic solvent | Dimerization via [2+2] cycloaddition | Bridged pyridazine derivatives |

This compound’s multifunctional architecture enables diverse reactivity, making it valuable in medicinal chemistry and materials science. Experimental protocols emphasize controlled conditions to balance reactivity and stability .

科学的研究の応用

Pharmacological Applications

-

Muscarinic Acetylcholine Receptor Modulation

- Research indicates that derivatives of 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride can act as positive allosteric modulators for the M muscarinic acetylcholine receptor (mAChR). These compounds enhance receptor activity, which is crucial for mediating various physiological responses, including smooth muscle contraction and neurotransmission .

- Cancer Treatment

- Neuropharmacological Effects

Case Study 1: Structure-Activity Relationship (SAR) Studies

A comprehensive SAR study was conducted to evaluate various analogues of this compound. It was found that specific modifications to the piperazine moiety significantly influenced the efficacy at the M mAChR. For instance, certain structural conformations were linked to enhanced receptor activity, demonstrating the importance of molecular design in drug development .

Case Study 2: Pharmacokinetics and Bioavailability

In pharmacokinetic studies involving rats, this compound exhibited moderate clearance rates and favorable bioavailability (62%) following oral administration. This suggests that the compound could be a viable candidate for further development into therapeutic agents with effective delivery mechanisms .

作用機序

The mechanism of action of 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the structure of the compound .

類似化合物との比較

Similar Compounds

6-(Piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride: A similar compound with a pyridine ring instead of a pyridazine ring.

3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Compounds with a benzothiazole ring and piperazine moiety.

Pyridazinone derivatives: Compounds with a pyridazinone ring, which have been studied for various biological activities.

Uniqueness

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride is unique due to its specific structure, which combines the properties of both piperazine and pyridazine rings. This unique combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

生物活性

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a piperazine group and a carboxylic acid moiety, which contributes to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridazine, including those with piperazine substitutions, exhibit notable antimicrobial properties. For instance, compounds similar to 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid were evaluated for their efficacy against various bacterial strains. In particular, molecular docking studies indicated strong binding affinity to GlcN-6-P synthase, suggesting a mechanism for antibacterial action through enzyme inhibition .

Antioxidant Properties

Research has shown that certain piperazine derivatives possess antioxidant activities. The evaluation of related compounds using the ABTS and DPPH methods revealed significant radical scavenging capabilities, indicating potential applications in oxidative stress-related conditions .

Anticancer Potential

The anticancer activities of pyridazine derivatives have been extensively studied. For example, compounds containing the pyridazine moiety have been reported to inhibit cancer cell proliferation in various models. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the piperazine ring and the carboxylic acid group can significantly affect the compound's potency and selectivity towards specific biological targets. For instance, varying substituents on the piperazine nitrogen can enhance binding affinity to target proteins while minimizing off-target effects .

Case Study 1: Antimicrobial Evaluation

A study synthesized several piperazine-pyridazine derivatives and assessed their antimicrobial effectiveness against common pathogens. The results indicated that certain modifications led to increased activity against resistant strains of bacteria, supporting further development for clinical applications .

Case Study 2: Anticancer Activity

In another investigation, researchers tested several pyridazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that specific structural modifications enhanced cytotoxicity and induced apoptosis more effectively than conventional chemotherapeutics like doxorubicin .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride, and how are reaction conditions optimized?

- Methodological Answer: The synthesis typically involves coupling pyridazine derivatives with piperazine under controlled conditions. Key steps include:

- Reagent Selection: Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other carbodiimides to facilitate amide bond formation .

- Solvent and Temperature: Reactions are often conducted in dichloromethane (DCM) or dimethylformamide (DMF) at 20–25°C to balance reactivity and stability .

- Purification: Silica gel chromatography or recrystallization ensures high purity. Yield optimization may involve adjusting stoichiometric ratios of reactants .

- Analytical Validation: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) confirm structural integrity and purity (>95%) .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR resolve the piperazine and pyridazine moieties, with characteristic shifts for the carboxylic acid proton (δ ~12–13 ppm) and aromatic protons (δ ~7–8 ppm) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and acetonitrile/water gradient .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) .

- X-ray Crystallography: For structural elucidation, monoclinic crystal systems (e.g., space group P21/c) provide bond-length and angle data .

Advanced Research Questions

Q. How can computational methods enhance the design and optimization of synthesis protocols for this compound?

- Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., density functional theory, DFT) predict energetically favorable reaction pathways, reducing trial-and-error experimentation .

- Solvent Optimization: Computational solvent screening (e.g., COSMO-RS) identifies solvents that maximize yield while minimizing side reactions .

- Machine Learning: Training models on existing reaction datasets (temperature, solvent, catalyst) predicts optimal conditions for novel derivatives .

Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of this compound in pharmacological studies?

- Methodological Answer:

- Derivative Synthesis: Modifying the piperazine substituents (e.g., ethyl or methyl groups) or pyridazine carboxylate position to assess biological activity .

- Biological Assays:

- Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Kinase Inhibition: Fluorescence polarization assays to measure binding affinity to target enzymes .

- Computational Docking: Molecular docking (e.g., AutoDock Vina) models interactions with protein targets (e.g., kinases or GPCRs) to rationalize SAR .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

- Methodological Answer:

- Systematic Meta-Analysis: Aggregate data from peer-reviewed studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) or compound purity .

- Dose-Response Curves: Replicate experiments with standardized protocols (IC₅₀/EC₅₀ measurements) to validate potency discrepancies .

- Structural Confirmation: Ensure consistent characterization (e.g., XRD or NMR) to rule out isomer or polymorph effects .

Q. What strategies are recommended for scaling up the synthesis while maintaining yield and purity?

- Methodological Answer:

- Process Intensification: Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

- Quality by Design (QbD): Employ factorial design (e.g., Box-Behnken) to optimize critical parameters (temperature, solvent ratio, catalyst loading) .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

特性

IUPAC Name |

6-piperazin-1-ylpyridazine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2.ClH/c14-9(15)7-1-2-8(12-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZPGHJUMJIDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955524-12-5 | |

| Record name | 6-(piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。